molecular formula C10H16N2OS B14891834 2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide

2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide

Cat. No.: B14891834
M. Wt: 212.31 g/mol
InChI Key: AUBJCHHZXNRIHK-UHFFFAOYSA-N
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Description

2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with methylamine, followed by the addition of propanamide. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine .

Chemical Reactions Analysis

2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, resulting in therapeutic effects .

Comparison with Similar Compounds

2-(Methyl((3-methylthiophen-2-yl)methyl)amino)propanamide can be compared with other thiophene derivatives, such as:

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, leading to distinct biological activities.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]propanamide

InChI

InChI=1S/C10H16N2OS/c1-7-4-5-14-9(7)6-12(3)8(2)10(11)13/h4-5,8H,6H2,1-3H3,(H2,11,13)

InChI Key

AUBJCHHZXNRIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C)C(C)C(=O)N

Origin of Product

United States

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